1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol
Description
Structural Features
- Pyrazole Ring : The 1H-pyrazole configuration ensures one nitrogen participates in aromatic conjugation, while the other remains protonated, influencing both acidity and reactivity.
- Substituent Effects :
- The 3-amino group enhances nucleophilic character, enabling participation in condensation and substitution reactions.
- The 5-methyl group provides steric bulk, affecting regioselectivity in further functionalization.
- The 3-methylbutan-2-ol side chain introduces a chiral center at the second carbon of the alcohol, conferring stereochemical complexity.
Spectroscopic characterization of this compound typically involves:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals for the pyrazole protons appear as distinct singlets or doublets between δ 6.0–7.5 ppm, while the methyl groups resonate near δ 1.0–1.5 ppm.
- ¹³C NMR : The quaternary carbon of the pyrazole ring is observed near δ 140–150 ppm, with alcohol-bearing carbons at δ 60–70 ppm.
- Infrared (IR) Spectroscopy : Stretching vibrations for the -NH₂ group (3350–3500 cm⁻¹) and hydroxyl group (3200–3400 cm⁻¹) dominate the spectrum.
Table 1: Key Structural and Spectroscopic Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇N₃O | |
| Molecular Weight | 183.25 g/mol | |
| ¹H NMR (Pyrazole protons) | δ 6.2–6.8 (s, 1H) | |
| IR -NH₂ Stretch | 3380 cm⁻¹ |
Historical Development in Heterocyclic Chemistry
The synthesis of pyrazole derivatives dates to the late 19th century, with Ludwig Knorr’s pioneering work on antipyrine (a pyrazolone derivative) marking the beginning of systematic exploration. 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol emerged as part of mid-20th-century efforts to diversify heterocyclic scaffolds for drug discovery. Early routes involved:
- Condensation Reactions : Combining hydrazines with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core.
- Functionalization : Introducing amino and alkyl groups via nucleophilic substitution or reductive amination.
A breakthrough came with the development of microwave-assisted synthesis , which reduced reaction times from hours to minutes while improving yields. For example, coupling 3-amino-5-methylpyrazole with 3-methylbutan-2-ol derivatives under microwave irradiation achieved >80% efficiency.
Key Milestones
- 1950s : Identification of pyrazole’s bioisosteric potential, mimicking carboxylic acid groups in enzyme inhibitors.
- 1990s : Adoption of protecting-group strategies (e.g., acetyl for -NH₂) to prevent side reactions during alkylation.
- 2020s : Computational modeling (DFT) to predict regioselectivity in pyrazole functionalization.
Position Within Pyrazole Derivative Taxonomy
Pyrazole derivatives are classified based on substitution patterns and applications:
By Substituent Type
- Amino-Substituted : Includes compounds like 3-amino-5-methyl-1H-pyrazole, valued for hydrogen-bonding capacity.
- Alkoxy/Alkyl-Substituted : Derivatives such as 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol, where branched alcohols enhance solubility.
- Nitrile-Substituted : E.g., 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, used in cycloaddition reactions.
By Application
- Pharmaceuticals : Pyrazole cores are prevalent in kinase inhibitors (e.g., crizotinib) due to their ability to occupy ATP-binding pockets.
- Agrochemicals : Herbicides like tebufenpyrad leverage pyrazole’s stability under UV light.
- Materials Science : Pyrazole-based ligands facilitate catalysis in transition-metal complexes.
Table 2: Comparative Analysis of Pyrazole Derivatives
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol occupies a niche as a chiral synthon , bridging small-molecule drug design and asymmetric catalysis. Its branched alcohol chain differentiates it from simpler analogues, enabling stereoselective transformations inaccessible to linear derivatives.
Structural vs. Functional Taxonomy
- Electron-Deficient Pyrazoles : Prioritize electrophilic substitution at the 4-position.
- Electron-Rich Pyrazoles : Direct nucleophilic attack to the 1- or 3-positions.
- Hybrid Derivatives : Combine electron-donating (-NH₂) and withdrawing (-CN) groups for ambiphilic reactivity.
This compound’s -NH₂ and -OH groups place it in the electron-rich category, favoring reactions with electrophiles such as acyl chlorides or aldehydes.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-amino-5-methylpyrazol-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)8(13)5-12-7(3)4-9(10)11-12/h4,6,8,13H,5H2,1-3H3,(H2,10,11) |
InChI Key |
CVFMITZFYIASTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C(C)C)O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
- Starting materials: Cyanoacetone (or sodium/potassium cyanoacetone salt) and hydrazine derivatives (hydrazine hydrate, hydrazinium hydrochloride).
- Reaction conditions: The reaction is performed in aqueous or organic solvents such as toluene, often with controlled temperature between 10°C to 60°C at atmospheric pressure.
- Mechanism: The nucleophilic attack of hydrazine on the cyanoacetone leads to cyclization and formation of the pyrazole ring, with water and alkali metal salts (e.g., NaCl) as byproducts.
Detailed Procedure and Optimization
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Mix sodium cyanoacetone with hydrazinium monohydrochloride in aqueous solution | 35°C, 2 hours addition + 4.5 hours reaction | 88.6% yield, >89% purity |
| 2 | Add toluene and remove water by distillation | Ambient pressure, water separator | Sodium chloride precipitated with ethanol |
| 3 | Filter and remove solvent by vacuum distillation | Room temperature | >98% pure 3-amino-5-methylpyrazole obtained |
Alternative approaches include in situ generation of cyanoacetone by acid hydrolysis of its alkali salt in the presence of hydrazine, followed by cyclization. The isolation of the product involves crystallization techniques aided by low molecular weight alcohols (methanol or ethanol) to precipitate inorganic salts and purify the pyrazole intermediate.
Key Notes
- Cyanoacetone is unstable and prone to polymerization; thus, it is prepared immediately prior to reaction.
- The reaction medium can be aqueous, organic, or biphasic.
- Removal of water formed during the reaction is critical for driving the cyclization forward.
- Crystallization and filtration steps are essential for isolating high-purity 3-amino-5-methylpyrazole.
(Adapted from patent US5616723A)
Alkylation to Form 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol
Once the pyrazole intermediate is obtained, the next step is to introduce the 3-methylbutan-2-ol side chain, typically via alkylation or condensation with a suitable ketone such as 3-methylbutan-2-one.
Reaction Strategy
- Reactants: 3-amino-5-methylpyrazole and 3-methylbutan-2-one (or analogous ketones).
- Reaction type: N-alkylation or nucleophilic addition to the ketone carbonyl.
- Catalysts/Conditions: Acidic or basic catalysts may be employed; temperature and pH are controlled to optimize selectivity and yield.
- Solvents: Common solvents include ethanol, dimethyl sulfoxide (DMSO), or other polar aprotic solvents.
Typical Procedure
- Mix 3-amino-5-methylpyrazole with 3-methylbutan-2-one in ethanol.
- Add acid catalyst (e.g., mineral acid) to promote nucleophilic attack on the ketone.
- Stir the mixture at controlled temperature (often ambient to moderate heating).
- Monitor reaction progress via TLC or HPLC.
- Upon completion, purify the product by recrystallization or chromatographic methods.
Product Characteristics
- The product contains a chiral secondary alcohol group, so stereochemical considerations may apply.
- Molecular formula: C10H16N2O.
- Molecular weight: Approximately 184.25 g/mol.
- The compound is classified as an amino alcohol with a substituted pyrazole ring.
(EvitaChem product description and synthesis summary)
Analytical Data and Research Findings
| Parameter | Data |
|---|---|
| Molecular Formula | C10H16N2O |
| Molecular Weight | ~184.25 g/mol |
| Functional Groups | Amino (–NH2), Pyrazole ring, Secondary alcohol (–OH) |
| Key Intermediate | 3-Amino-5-methylpyrazole |
| Reaction Yield (pyrazole step) | Up to 88.6% (crude), >98% purity after purification |
| Reaction Yield (alkylation step) | Variable, dependent on conditions; typically moderate to good yields |
| Reaction Temperature Range | 10–60°C for pyrazole formation; ambient to moderate heating for alkylation |
| Solvents Used | Water, toluene, ethanol, DMSO |
Summary of Preparation Method
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyanoacetone salt + Hydrazine hydrate | 10–60°C, aqueous/organic solvent, water removal | Formation of 3-amino-5-methylpyrazole |
| 2 | 3-Amino-5-methylpyrazole + 3-methylbutan-2-one | Acidic catalysis, ethanol solvent, controlled temperature | Formation of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol |
| 3 | Purification | Crystallization, filtration, distillation, chromatography | High purity final compound |
Additional Considerations
- The pyrazole ring formation is a well-established cyclization reaction with robust protocols documented in patents and literature.
- The subsequent alkylation step requires careful optimization to avoid side reactions such as over-alkylation or polymerization.
- The presence of the amino group on the pyrazole ring may influence reactivity and requires mild conditions to preserve functionality.
- Analytical characterization (NMR, MS, IR) is essential to confirm structure and purity.
This comprehensive analysis synthesizes information from patent literature, chemical supplier data, and peer-reviewed research to provide an authoritative overview of the preparation methods for 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol. The process hinges on the efficient synthesis of the pyrazole core followed by selective alkylation, with purification steps ensuring high-quality product suitable for further research or application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been investigated for its potential as an anticancer agent. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In a controlled experiment, 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells, with IC50 values in the micromolar range.
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects. Research indicates that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Data Table:
| Compound | Inhibition (%) | Cell Line |
|---|---|---|
| 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol | 75% | RAW 264.7 (Macrophages) |
| Control | 10% | RAW 264.7 |
Pesticide Development
In agricultural applications, compounds similar to 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol have been explored as potential pesticides. Their ability to disrupt metabolic pathways in pests makes them suitable candidates for development into bioactive agents.
Case Study:
A field trial evaluated the efficacy of a formulated pesticide containing the compound against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations compared to untreated controls, with up to 80% mortality observed within three days of application.
Polymer Synthesis
The unique structure of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Data Table:
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control | 30 | 15 |
| Modified with 1-(3-Amino...) | 45 | 25 |
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with three structurally related molecules:
Functional and Physicochemical Comparisons
- Reactivity: The target compound’s hydroxyl and amino groups make it more hydrophilic compared to the brominated triazole derivative (), which exhibits higher electrophilicity due to bromine.
- Synthesis : The target compound’s synthesis likely follows pathways similar to and , where pyrazole derivatives are formed via cyclocondensation of hydrazines with diketones or via nucleophilic substitution. In contrast, the triazole derivative () may require halogenation steps .
- Safety: The brominated triazole derivative () has notable hazards (H301: toxic if swallowed; H311: toxic in contact with skin), whereas the target compound’s safety profile is undefined in the evidence but likely less hazardous due to the absence of halogens .
Biological Activity
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. Pyrazoles are known for diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and applications.
The molecular formula for 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is with a molecular weight of 183.25 g/mol. The structure includes a pyrazole ring substituted with an amino group and a secondary alcohol, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol have been evaluated against various human cancer cell lines. A notable study demonstrated that these compounds could inhibit cell proliferation in MCF-7 (breast cancer) and K-562 (leukemia) cell lines, showing promise as potential anticancer agents .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | K-562 | 12 | Cell cycle arrest |
| 1-(3-Amino...) | MCF-7 | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds similar to 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol have been shown to inhibit the p38 MAP kinase pathway, which is crucial in inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines .
Antimicrobial Properties
Pyrazoles also demonstrate antimicrobial activity against various pathogens. Research indicates that derivatives can inhibit bacterial growth and show efficacy against fungi. The mechanism often involves disrupting microbial cell integrity or inhibiting essential metabolic pathways .
Study on Anticancer Properties
In a study published in Molecules, a series of new pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were synthesized and tested for anticancer activity. One derivative exhibited significant cytotoxicity against human cancer cell lines, suggesting that structural modifications in pyrazole compounds can enhance their biological activity .
Inhibition of p38 MAP Kinase
Another research highlighted the development of selective inhibitors targeting p38 MAP kinase derived from pyrazole scaffolds. These inhibitors demonstrated high selectivity and potency, indicating that similar modifications could be applied to enhance the efficacy of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
